p-Chlorophenyl dichlorophosphate

Catalog No.
S1521783
CAS No.
772-79-2
M.F
C6H4Cl3O2P
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorophenyl dichlorophosphate

CAS Number

772-79-2

Product Name

p-Chlorophenyl dichlorophosphate

IUPAC Name

1-chloro-4-dichlorophosphoryloxybenzene

Molecular Formula

C6H4Cl3O2P

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H

InChI Key

CCZMQYGSXWZFKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

Synonyms

4-Chlorophenyl Dichlorophosphinate; 4-Chlorophenyl Phosphorodichloridate;p-Chlorophenyl Dichlorophosphate; p-Chlorophenyl Phosphorodichloridate;

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl

The exact mass of the compound p-Chlorophenyl dichlorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Chlorophenyl dichlorophosphate (CAS 772-79-2) is a highly reactive, bifunctional phosphorylating agent widely procured for the synthesis of complex organophosphorus compounds, including oligonucleotide phosphotriesters, phosphoramidate (ProTide) prodrugs, and advanced flame-retardant polymers [1]. Characterized by its electron-withdrawing para-chloro substituted phenoxy ring, this reagent offers a finely tuned balance of electrophilicity at the phosphorus center and leaving-group ability. In procurement and process design, it is primarily selected over generic phosphorylating agents (such as phosphorus oxychloride) or unsubstituted phenyl dichlorophosphate when downstream applications require specific hydrolysis kinetics, enhanced lipophilicity for cellular penetration, or precise deprotection rates in multi-step synthesis [2].

Substituting p-chlorophenyl dichlorophosphate with the unsubstituted phenyl dichlorophosphate or generic phosphorus oxyhalides fundamentally alters the reactivity profile and the physicochemical properties of the resulting intermediates [1]. In oligonucleotide synthesis, the absence of the electron-withdrawing para-chloro group in the unsubstituted phenyl analog significantly decreases the susceptibility of the phosphate protecting group to nucleophilic cleavage, requiring harsher deprotection conditions that can degrade the internucleotide linkages [2]. In pharmaceutical ProTide formulations, removing the para-chloro substituent shifts the lipophilicity (logP) and alters the enzymatic cleavage rate of the aryloxy group, directly compromising the intracellular accumulation and efficacy of the active nucleotide [1]. Furthermore, in materials science, the synergistic flame-retardant effect of the halogen-phosphorus combination is lost if a non-chlorinated analog is utilized.

Accelerated Deprotection Kinetics in Phosphotriester Oligonucleotide Synthesis

In the solid-phase or solution-phase synthesis of oligonucleotides via the phosphotriester approach, the choice of the aryl protecting group dictates the efficiency of the final deprotection step [1]. The electron-withdrawing nature of the para-chloro substituent in p-chlorophenyl dichlorophosphate renders the resulting phosphotriester significantly more susceptible to nucleophilic attack (e.g., by oximate ions or aqueous ammonia) compared to the unsubstituted phenyl dichlorophosphate [2]. This allows for rapid and quantitative removal of the protecting group under milder conditions, minimizing the risk of internucleotide bond cleavage or depurination that occurs with less reactive protecting groups.

Evidence DimensionDeprotection rate and required conditions
Target Compound DataRapid cleavage under mild nucleophilic conditions due to the electron-withdrawing p-chloro group.
Comparator Or BaselinePhenyl dichlorophosphate (slower cleavage, requiring harsher conditions).
Quantified DifferenceSignificantly faster deprotection kinetics, enabling higher overall yields of intact oligonucleotides.
ConditionsFinal deprotection step in phosphotriester oligonucleotide synthesis.

Buyers synthesizing oligonucleotides or nucleotide conjugates must select the p-chlorophenyl variant to ensure the protecting group can be removed efficiently without degrading the target molecule.

Modulated Enzymatic Cleavage and Enhanced Lipophilicity in ProTide Prodrugs

When synthesizing phosphoramidate prodrugs (ProTides) of antiviral nucleosides (e.g., N4-hydroxycytidine or Ribavirin analogs), p-chlorophenyl dichlorophosphate is utilized to install the aryloxy leaving group [1]. Compared to the unsubstituted phenyl group, the p-chlorophenyl moiety increases the overall lipophilicity of the prodrug, enhancing passive cellular membrane permeability. Furthermore, the electron-withdrawing chlorine atom fine-tunes the leaving group ability of the phenoxide during the initial enzymatic cleavage step by intracellular esterases/phosphoramidases, optimizing the intracellular release rate of the active nucleotide monophosphate and significantly improving in vitro cytotoxicity against target cell lines [2].

Evidence DimensionProdrug lipophilicity and intracellular activation rate
Target Compound DataEnhanced membrane permeability and optimized enzymatic cleavage kinetics yielding high cytotoxicity.
Comparator Or BaselinePhenyl dichlorophosphate (lower lipophilicity, altered cleavage rate).
Quantified DifferenceImproved intracellular delivery and higher target cell cytotoxicity (e.g., in NCI-69 lung cancer cell lines) for p-chlorophenyl derivatives.
ConditionsIn vitro cell assays and enzymatic hydrolysis models.

For pharmaceutical procurement, the exact substitution on the aryloxy group is critical for the pharmacokinetic and pharmacodynamic profile of the resulting ProTide.

Ultra-Slow Hydrolysis Kinetics for Sustained Drug Release Linkages

p-Chlorophenyl dichlorophosphate is uniquely suited for creating hemiaminal ether linkages in pH-responsive antibacterial coatings (e.g., conjugating 6-chloropurine to polymer brushes) [1]. Compared to standard acid-labile bonds like Schiff bases or beta-carboxylic acid amides, which typically release ~50% of their payload within 72 hours under slightly acidic conditions, the p-chlorophenyl phosphoramidate linkage exhibits exceptionally slow hydrolysis kinetics [1]. Experimental data demonstrates that only 7-9% of the antibacterial agent is released over 20 to 58 days at pH 3.5 to 7.4. This extreme stability allows for the design of long-term antifouling or antibacterial coatings that provide sustained performance over months rather than days.

Evidence DimensionPayload release rate via bond hydrolysis
Target Compound Data7-9% release over 20-58 days (pH 3.5-7.4).
Comparator Or BaselineStandard acid-labile Schiff bases (~50% release in 72 hours).
Quantified Difference>10-fold reduction in the hydrolysis rate, extending the release profile from days to months.
ConditionsIn vitro release assays at pH 3.5 and 7.4.

For the development of long-lasting antibacterial coatings, buyers must use this specific compound to achieve the necessary slow-release kinetics that standard linkers cannot provide.

Synthesis of Antiviral ProTide Prodrugs

Where this compound is the right choice for installing the aryloxy masking group on nucleoside analogs (e.g., Ribavirin, N4-hydroxycytidine) to optimize lipophilicity, cellular uptake, and intracellular enzymatic activation rates [1].

Oligonucleotide Synthesis via Phosphotriester Method

Where this compound is the right choice for forming internucleotide linkages with a protecting group that can be rapidly and quantitatively removed under mild nucleophilic conditions, preventing degradation of the synthesized sequence [2].

Long-Term Antibacterial and Antifouling Coatings

Where this compound is the right choice for forming ultra-stable hemiaminal ether linkages that provide sustained, month-long release of antibacterial agents in pH-responsive materials [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

772-79-2

Dates

Last modified: 08-15-2023

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